

Spectroscopic Profile of 2-(2-Iodophenyl)propan-2-ol: A Technical Guide

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Compound of Interest

Compound Name: 2-(2-Iodophenyl)propan-2-ol

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-(2-Iodophenyl)propan-2-ol**, a key intermediate in various synthetic applications. The document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for data acquisition.

Summary of Spectroscopic Data

The following tables summarize the key spectroscopic data for **2-(2-Iodophenyl)propan-2-ol**.

Table 1: ¹H NMR Spectroscopic Data (300 MHz, CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.98	d	1H	Ar-H
7.64	t	1H	Ar-H
7.34	d	1H	Ar-H
6.92	t	1H	Ar-H
2.62	s	1H	-OH
1.78	s	6H	2 x -CH ₃

Note: Data is interpreted from a spectrum of the crude material and may not represent the pure compound with complete accuracy.^[1]

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~148	Ar-C-I
~139	Ar-C
~129	Ar-CH
~128	Ar-CH
~127	Ar-CH
~95	Ar-C-C(CH ₃) ₂ OH
~75	-C(OH)
~32	-CH ₃

Note: This data is predicted based on the analysis of similar compounds and requires experimental verification.

Table 3: Key IR Absorption Bands

Wavenumber (cm ⁻¹)	Functional Group Assignment
~3400 (broad)	O-H stretch (alcohol)
~3000-2850	C-H stretch (aliphatic)
~1600-1450	C=C stretch (aromatic)
~1150	C-O stretch (tertiary alcohol)
~750	C-I stretch

Note: This data is predicted based on characteristic infrared absorption frequencies and requires experimental verification.

Table 4: Mass Spectrometry Data

m/z	Interpretation
262.09	$[M]^+$ (Molecular Ion)
247	$[M - CH_3]^+$
244	$[M - H_2O]^+$
135	$[M - I]^+$
117	$[C_9H_9]^+$

Note: This data is predicted based on the molecular weight and expected fragmentation patterns and requires experimental verification.

Experimental Protocols

Detailed experimental protocols for the synthesis and spectroscopic characterization of **2-(2-Iodophenyl)propan-2-ol** are provided below.

Synthesis of 2-(2-Iodophenyl)propan-2-ol via Grignard Reaction

A common method for the synthesis of **2-(2-Iodophenyl)propan-2-ol** is through a Grignard reaction.^[2]

Materials:

- 1-Iodo-2-bromobenzene
- Magnesium turnings
- Dry diethyl ether
- Acetone
- Saturated aqueous ammonium chloride solution

- Anhydrous sodium sulfate

Procedure:

- In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are placed.
- A solution of 1-iodo-2-bromobenzene in dry diethyl ether is added dropwise to the magnesium turnings. The reaction is initiated with gentle heating if necessary.
- After the formation of the Grignard reagent is complete, the reaction mixture is cooled in an ice bath.
- A solution of acetone in dry diethyl ether is added dropwise to the Grignard reagent with vigorous stirring.
- The reaction mixture is then stirred at room temperature for several hours.
- The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.
- The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
- The crude **2-(2-iodophenyl)propan-2-ol** can be purified by column chromatography on silica gel.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: A sample of **2-(2-iodophenyl)propan-2-ol** is dissolved in deuterated chloroform (CDCl_3).
- Instrumentation: ^1H and ^{13}C NMR spectra are recorded on a 300 MHz or higher field NMR spectrometer.

- ^1H NMR: The spectrum is typically acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- ^{13}C NMR: The ^{13}C NMR spectrum is recorded using a proton-decoupled pulse sequence. Chemical shifts are reported in ppm relative to the solvent peak of CDCl_3 .

Infrared (IR) Spectroscopy:

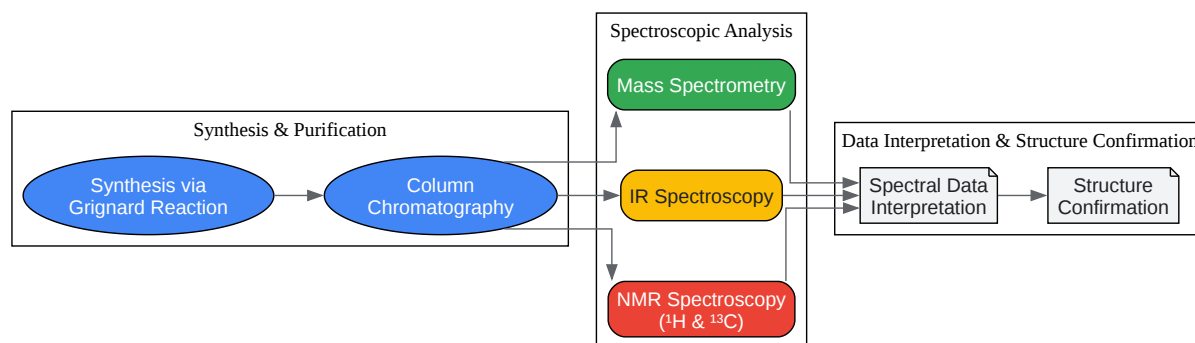
- Sample Preparation: A thin film of the liquid sample is placed between two sodium chloride or potassium bromide plates. Alternatively, a solution of the sample in a suitable solvent (e.g., chloroform) can be used.
- Instrumentation: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.
- Data Acquisition: The spectrum is typically recorded in the range of $4000\text{--}400\text{ cm}^{-1}$.

Mass Spectrometry (MS):

- Sample Introduction: The sample can be introduced into the mass spectrometer via direct injection or after separation by gas chromatography (GC-MS).
- Ionization: Electron ionization (EI) is a common method for this type of molecule.
- Instrumentation: A quadrupole or time-of-flight (TOF) mass analyzer can be used.
- Data Analysis: The resulting mass spectrum shows the relative abundance of different ions as a function of their mass-to-charge ratio (m/z).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of **2-(2-Iodophenyl)propan-2-ol**.



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Caption: Workflow for the synthesis and spectroscopic characterization of **2-(2-iodophenyl)propan-2-ol**.

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References

- 1. 69352-05-2 | 2-(2-Iodophenyl)propan-2-ol | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 2. 2-(2-Iodophenyl)propan-2-ol | 69352-05-2 | Benchchem [benchchem.com]
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